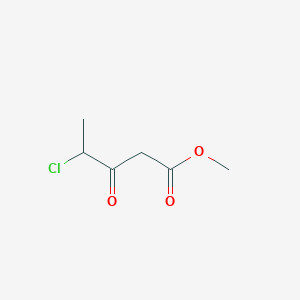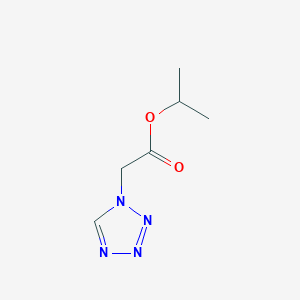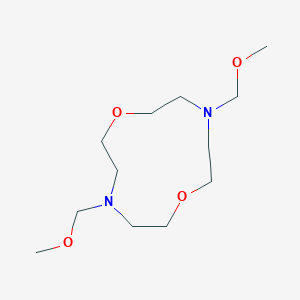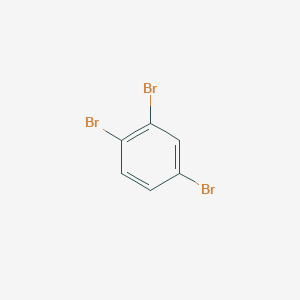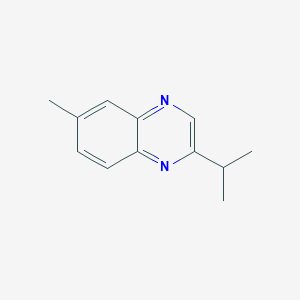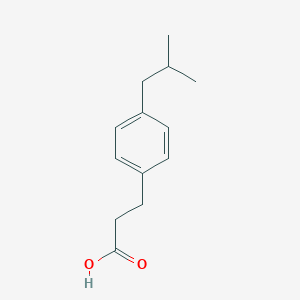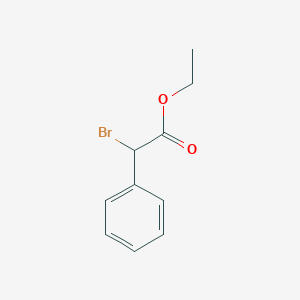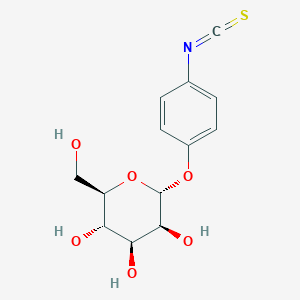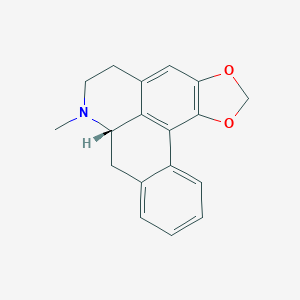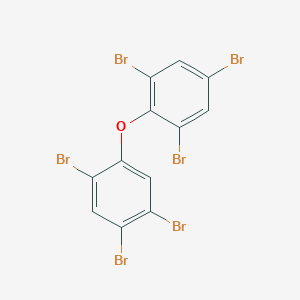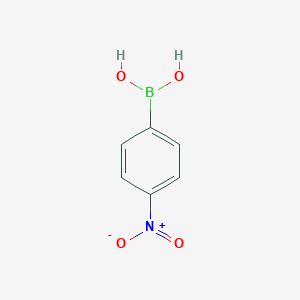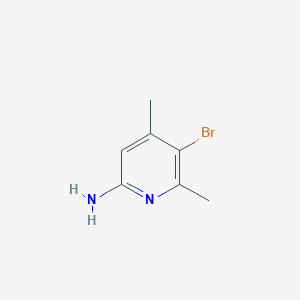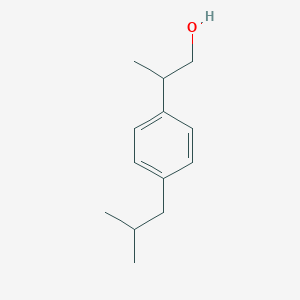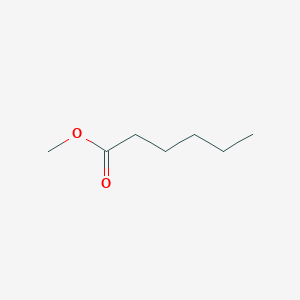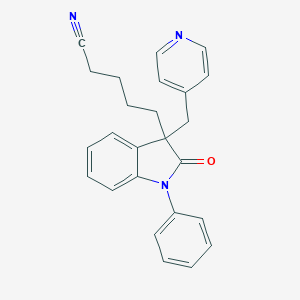
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile, commonly known as DPPN, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPPN is a heterocyclic compound that has a unique structure, which makes it an attractive target for drug design and development.
作用机制
The mechanism of action of DPPN is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein kinase C, which is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. DPPN has also been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt the mitochondrial membrane potential and activate caspases.
生化和生理效应
DPPN has been shown to possess several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. DPPN has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of novel antibiotics. Additionally, DPPN has been shown to possess antioxidant properties, which may be beneficial in the treatment of several diseases, including cancer and cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of DPPN is its unique structure, which makes it an attractive target for drug design and development. Additionally, DPPN has been shown to possess several biological activities, which make it a potential candidate for the development of novel therapeutics. However, one of the major limitations of DPPN is its low solubility in water, which may limit its use in aqueous environments.
未来方向
There are several future directions for the study of DPPN. One of the major areas of research is the development of DPPN-based anticancer drugs. Additionally, the development of DPPN-based antibiotics and antifungal agents may also be an area of future research. Further studies are also needed to fully understand the mechanism of action of DPPN and its potential as a therapeutic agent.
Conclusion:
In conclusion, DPPN is a unique chemical compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been shown to inhibit protein kinase C, making it a potential target for the development of anticancer drugs. While there are several advantages to the use of DPPN, its low solubility in water may limit its use in aqueous environments. Further studies are needed to fully understand the potential of DPPN as a therapeutic agent.
合成方法
DPPN can be synthesized by a multistep process involving the reaction of 2-bromoacetophenone with 4-pyridinemethanol to yield 4-bromomethylacetophenone. This intermediate is then reacted with indole-3-carboxaldehyde to yield the desired product, DPPN. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
DPPN has been extensively studied for its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. DPPN has also been studied for its ability to inhibit protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation. This makes DPPN a potential target for the development of anticancer drugs.
属性
CAS 编号 |
151695-32-8 |
|---|---|
产品名称 |
2,3-Dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile |
分子式 |
C25H23N3O |
分子量 |
381.5 g/mol |
IUPAC 名称 |
5-[2-oxo-1-phenyl-3-(pyridin-4-ylmethyl)indol-3-yl]pentanenitrile |
InChI |
InChI=1S/C25H23N3O/c26-16-8-2-7-15-25(19-20-13-17-27-18-14-20)22-11-5-6-12-23(22)28(24(25)29)21-9-3-1-4-10-21/h1,3-6,9-14,17-18H,2,7-8,15,19H2 |
InChI 键 |
DCECKCOPXWHCTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CCCCC#N)CC4=CC=NC=C4 |
同义词 |
2,3-dihydro-2-oxo 1-phenyl-3-(4-pyridinylmethyl)-1H-indole-3-pentanenitrile 2,3-DPIPN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



